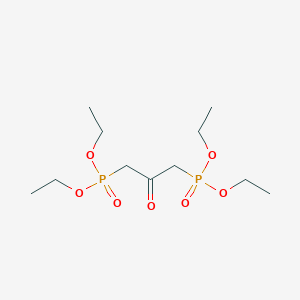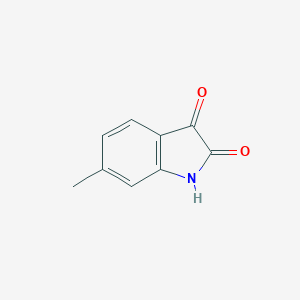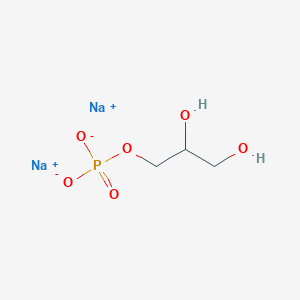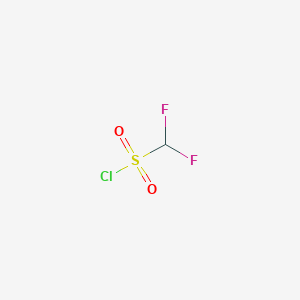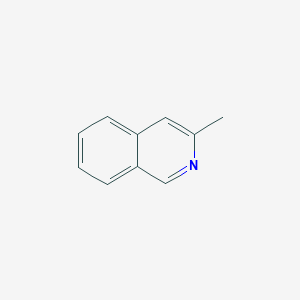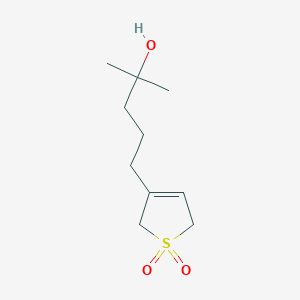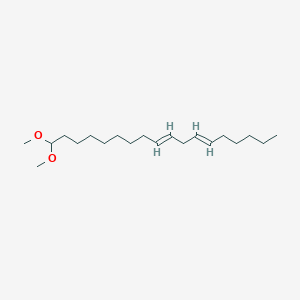
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene, also known as DMOD, is a natural product that has been isolated from various marine organisms. It is a polyunsaturated fatty acid with two conjugated double bonds and two methoxy groups. DMOD has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene is not fully understood. However, it is believed that (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene exerts its biological effects by modulating various signaling pathways. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to activate the PPARγ signaling pathway, which is involved in the regulation of lipid metabolism and insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biochemical and physiological effects. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to increase the levels of adiponectin, which is a hormone involved in the regulation of glucose and lipid metabolism. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biological activities, which makes it a promising candidate for drug development. However, one limitation of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in humans.
Métodos De Síntesis
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene can be synthesized from linoleic acid, which is a common dietary fatty acid. The synthesis involves several steps, including hydrogenation, isomerization, and methylation. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
Número CAS |
1599-51-5 |
|---|---|
Nombre del producto |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b9-8+,12-11+ |
Clave InChI |
AEIAXQVKYHJVFA-MVKOLZDDSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(OC)OC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
Sinónimos |
9,12-Octadecadienal dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



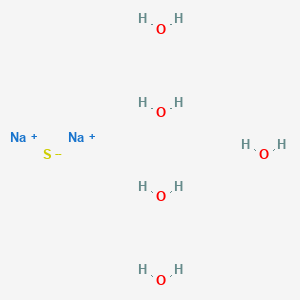
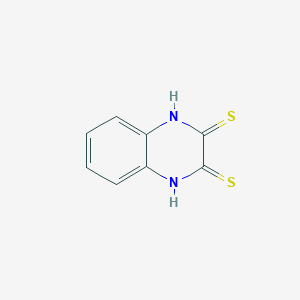
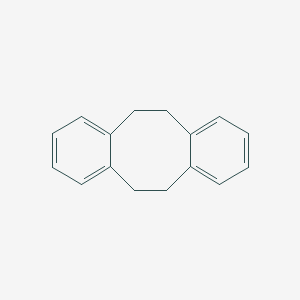
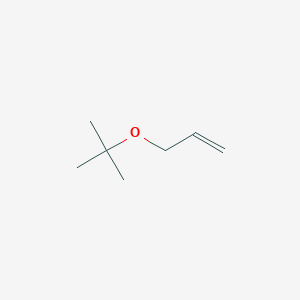
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
